Pelrinone

Descripción general

Descripción

Se ha estudiado ampliamente su disposición metabólica y farmacocinética en varios animales de laboratorio y humanos . La pelrinona es conocida por su capacidad para mejorar la contractilidad cardíaca, lo que la convierte en un compuesto valioso en el tratamiento de la insuficiencia cardíaca.

Métodos De Preparación

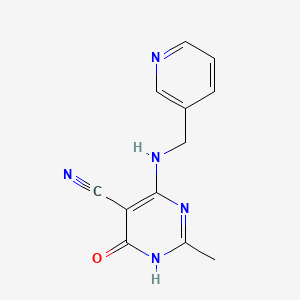

El clorhidrato de pelrinona se puede sintetizar a través de una serie de reacciones químicas que involucran derivados de pirimidina. La ruta sintética generalmente implica la reacción de 2-metil-4-oxo-6-[(3-piridinilmetil)amino]-5-pirimidinocarbonitrilo con ácido clorhídrico para formar la sal de clorhidrato . Las condiciones de reacción incluyen mantener una temperatura y un pH controlados para asegurar la pureza y el rendimiento del producto final. Los métodos de producción industrial implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para lograr un alto rendimiento y pureza.

Análisis De Reacciones Químicas

La pelrinona experimenta varias reacciones químicas, que incluyen:

Oxidación: La pelrinona se puede oxidar para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir la pelrinona en sus formas reducidas.

Sustitución: La pelrinona puede sufrir reacciones de sustitución con varios reactivos para formar diferentes derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

La pelrinona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizada como un compuesto modelo para estudiar agentes cardiotónicos y sus propiedades químicas.

Biología: Investigada por sus efectos en los tejidos cardíacos y los mecanismos celulares.

Medicina: Explorada por su potencial en el tratamiento de la insuficiencia cardíaca y otras afecciones cardíacas.

Industria: Utilizada en el desarrollo de nuevos medicamentos cardiotónicos y formulaciones

Mecanismo De Acción

La pelrinona ejerce sus efectos inhibiendo las enzimas fosfodiesterasas, lo que lleva a un aumento de los niveles de monofosfato de adenosina cíclico (cAMP). Esto da como resultado una mayor contractilidad cardíaca y vasodilatación. Los objetivos moleculares incluyen las enzimas fosfodiesterasas y las vías involucradas en el metabolismo del cAMP .

Comparación Con Compuestos Similares

La pelrinona es similar a otros agentes cardiotónicos como la milrinona y la amrinona. Tiene propiedades únicas que la hacen diferente:

Milrinona: También es un inhibidor de la fosfodiesterasa, pero con diferentes propiedades farmacocinéticas y potencia

Amrinona: Mecanismo de acción similar, pero difiere en su estructura química y aplicaciones clínicas.

La singularidad de la pelrinona radica en su estructura química específica y su potente actividad inotrópica, lo que la convierte en un compuesto valioso en el campo de la cardiología.

Propiedades

IUPAC Name |

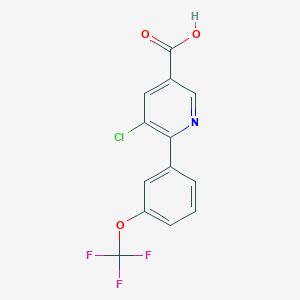

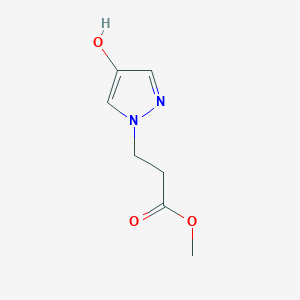

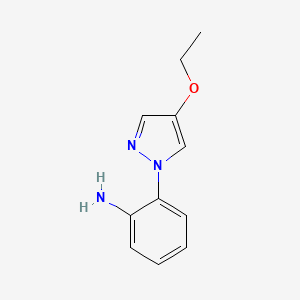

2-methyl-6-oxo-4-(pyridin-3-ylmethylamino)-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c1-8-16-11(10(5-13)12(18)17-8)15-7-9-3-2-4-14-6-9/h2-4,6H,7H2,1H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXHFDXOCVIYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241458 | |

| Record name | Pelrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94386-65-9 | |

| Record name | Pelrinone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094386659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XK91ZI6I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dichlorophenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide](/img/structure/B1460597.png)

![1-[(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460601.png)

![N'-2-furoylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1460602.png)

![7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1460607.png)